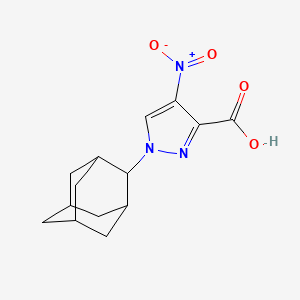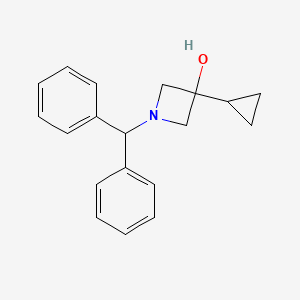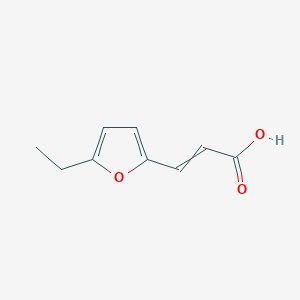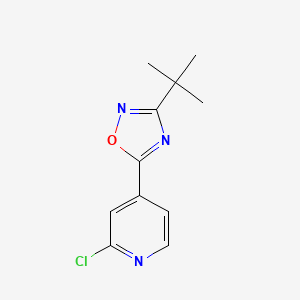![molecular formula C11H24ClNO B1440760 4-[(Pentyloxy)methyl]piperidine hydrochloride CAS No. 1220027-09-7](/img/structure/B1440760.png)
4-[(Pentyloxy)methyl]piperidine hydrochloride
Overview
Description
4-[(Pentyloxy)methyl]piperidine hydrochloride (4-POMP-HCl) is a synthetic organic compound used in scientific research. It is a derivative of piperidine, a cyclic secondary amine with a five-membered ring structure. 4-POMP-HCl is a valuable tool for researchers due to its unique properties and its potential for a variety of applications.
Scientific Research Applications
Chemical Synthesis and Molecular Structure Analysis
Research has explored the synthesis, molecular structure, and physicochemical properties of compounds related to 4-[(Pentyloxy)methyl]piperidine hydrochloride. For instance, studies on piperidine derivatives have highlighted their significance in the synthesis of complex molecules and their structural characterization through crystallography and spectroscopic methods. The ability to manipulate the piperidine scaffold has led to the development of new chemical entities with potential therapeutic applications (Khan et al., 2013; Szafran et al., 2007).
Pharmacokinetics and Biological Evaluation
Various piperidine derivatives have been synthesized and biologically evaluated for their pharmacological effects, including analgesic, local anaesthetic, and antifungal activities. These studies are crucial for understanding how modifications to the piperidine ring affect biological activity and pharmacokinetics, which can lead to the development of new drugs with improved efficacy and safety profiles (Rameshkumar et al., 2003; Geronikaki et al., 2003).
Advanced Material Development
The covalent attachment of quaternary ammonium compounds to surfaces via hydrolyzable ester linkages, utilizing piperidine derivatives, exemplifies the application of these compounds in creating antimicrobial surfaces. This innovative approach aims to prevent the colonization of medical devices by microorganisms, addressing a significant challenge in the medical field by providing a controlled release of antiseptics from inert surfaces (McCubbin et al., 2006).
Molecular Imaging
Improved synthesis methods for piperidine derivatives enable their application in molecular imaging, particularly in positron emission tomography (PET) studies. These advancements facilitate the investigation of the cholinergic system and neurotransmission in the brain, offering insights into neurological diseases and potential therapeutic targets (Carpinelli et al., 2006).
properties
IUPAC Name |
4-(pentoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-2-3-4-9-13-10-11-5-7-12-8-6-11;/h11-12H,2-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZDGVYIBOBJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pentyloxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















